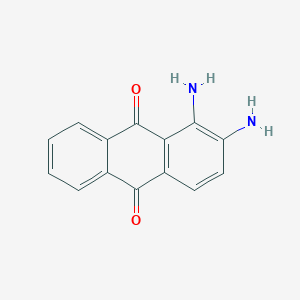

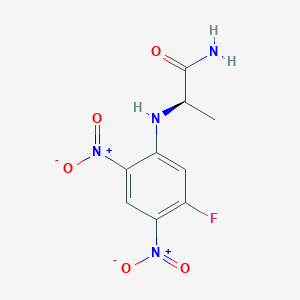

alpha-Isopropyl-alpha-(2-(diethylamino)ethyl)-1-naphthylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alpha-Isopropyl-alpha-(2-(diethylamino)ethyl)-1-naphthylacetamide, commonly referred to as lidocaine, is a local anesthetic medication that is commonly used in a variety of medical procedures. Lidocaine is a type of amide local anesthetic that works by blocking the transmission of nerve impulses, which helps to reduce pain and discomfort during medical procedures. In

Wirkmechanismus

Lidocaine works by blocking the transmission of nerve impulses. It does this by inhibiting the influx of sodium ions into nerve cells, which are necessary for the generation of nerve impulses. By blocking the transmission of nerve impulses, lidocaine helps to reduce pain and discomfort during medical procedures.

Biochemische Und Physiologische Effekte

Lidocaine has a number of biochemical and physiological effects. It can cause local vasodilation, which can help to reduce pain and discomfort by increasing blood flow to the affected area. Lidocaine can also cause a decrease in heart rate and blood pressure, which can be beneficial in the treatment of cardiac arrhythmias.

Vorteile Und Einschränkungen Für Laborexperimente

Lidocaine has a number of advantages and limitations for lab experiments. One advantage is that it is a widely available and inexpensive local anesthetic, which makes it a popular choice for many researchers. Additionally, lidocaine has a well-established safety profile and is generally considered to be safe for use in humans. However, one limitation of lidocaine is that it can have variable effects depending on the concentration and route of administration, which can make it difficult to control in some experiments.

Zukünftige Richtungen

There are a number of future directions for lidocaine research. One potential area of research is the development of new formulations of lidocaine that can provide longer-lasting pain relief. Additionally, lidocaine may have potential as a treatment for various neurological disorders, and further research in this area may be warranted. Finally, there may be opportunities to explore the use of lidocaine in combination with other medications to enhance its therapeutic effects.

Synthesemethoden

Lidocaine can be synthesized through a multistep process that involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethylphenylacetyl chloride. This intermediate is then reacted with diethylamine to form N,N-diethyl-2,6-dimethylphenylacetamide, which is then reacted with 1-naphthylacetyl chloride to form lidocaine.

Wissenschaftliche Forschungsanwendungen

Lidocaine has a wide range of scientific research applications. It is commonly used as a local anesthetic during medical procedures such as dental work, minor surgeries, and biopsies. Lidocaine is also used in cardiac arrhythmia management and as a treatment for chronic pain. Additionally, lidocaine has been studied for its potential use as a treatment for various neurological disorders such as epilepsy and neuropathic pain.

Eigenschaften

CAS-Nummer |

1606-09-3 |

|---|---|

Produktname |

alpha-Isopropyl-alpha-(2-(diethylamino)ethyl)-1-naphthylacetamide |

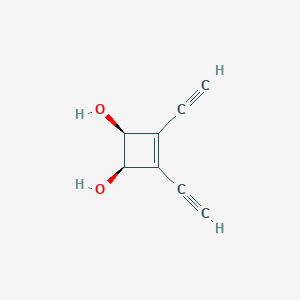

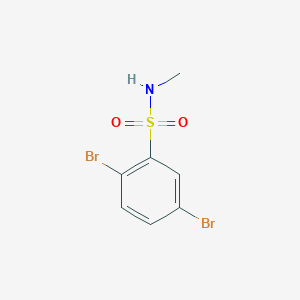

Molekularformel |

C21H30N2O |

Molekulargewicht |

326.5 g/mol |

IUPAC-Name |

2-[2-(diethylamino)ethyl]-3-methyl-2-naphthalen-1-ylbutanamide |

InChI |

InChI=1S/C21H30N2O/c1-5-23(6-2)15-14-21(16(3)4,20(22)24)19-13-9-11-17-10-7-8-12-18(17)19/h7-13,16H,5-6,14-15H2,1-4H3,(H2,22,24) |

InChI-Schlüssel |

RPVBPDPLQFCQRB-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCC(C1=CC=CC2=CC=CC=C21)(C(C)C)C(=O)N |

Kanonische SMILES |

CCN(CC)CCC(C1=CC=CC2=CC=CC=C21)(C(C)C)C(=O)N |

Synonyme |

α-[2-(Diethylamino)ethyl]-α-isopropyl-1-naphthaleneacetamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B157650.png)